Cas no 127221-02-7 (Diethyl 1H-indole-2,5-dicarboxylate)

Diethyl 1H-indole-2,5-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 5-Ethoxycarbonylindole-2-carboxylic acid ethyl ester
- 1H-Indole-2,5-dicarboxylicacid, 2,5-diethyl ester
- diethyl 1H-indole-2,5-dicarboxylate
- 1H-indole-2,5-dicarboxylic acid diethyl ester
- Diethyl 2,5-Indole dicarboxylate
- ethyl 2,5-indoledicarboxylate
- Indol-2,5-dicarbonsaeure-diaethylester
- indole-2,5-dicarboxylic acid diethyl ester
- 5-Ethoxycarbonylindole-2-carboxylic
- Ethyl 5-(ethoxycarbonyl)indole-2-carboxylate
- IEFLIZMMNNHRSB-UHFFFAOYSA-N
- DTXSID80576011
- MFCD03094964
- AS-75833
- (R)-[3-oxo-1-(2,4,5-trifluoro-benzyl)-3-(3-trifluoromethyl-5,6-dihydro-8H-[1,2,4]trizolo[4,3-a]-pyrazin-7-yl)-propyl]-carbamicacidtert-butylester
- MB02637
- diethyl1H-indole-2,5-dicarboxylate
- Z325900036
- AKOS015898565
- D82202
- CFA22102
- FT-0659289
- CS-0151730
- 1H-Indole-2,5-dicarboxylic acid, 2,5-diethyl ester
- 1H-Indole-2,5-dicarboxylicacid,2,5-diethyl ester
- SCHEMBL68923
- 127221-02-7
- A805663
- Ethoxycarbonylindole-2-carboxylic acid ethyl ester
- 2,5-DIETHYL 1H-INDOLE-2,5-DICARBOXYLATE
- Diethyl 1H-indole-2,5-dicarboxylate
-
- MDL: MFCD03094964
- インチ: InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3
- InChIKey: IEFLIZMMNNHRSB-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC
計算された属性
- せいみつぶんしりょう: 261.10000
- どういたいしつりょう: 261.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.24
- ふってん: 420.183 °C at 760 mmHg
- フラッシュポイント: 207.92 °C
- PSA: 68.39000
- LogP: 2.52130
Diethyl 1H-indole-2,5-dicarboxylate セキュリティ情報
Diethyl 1H-indole-2,5-dicarboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Diethyl 1H-indole-2,5-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51065-250mg |
Diethyl 1H-indole-2,5-dicarboxylate |
127221-02-7 | 95% | 250mg |
¥213.0 | 2024-07-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17909-1g |
Diethyl 1H-indole-2,5-dicarboxylate |
127221-02-7 | 95% | 1g |
¥925.0 | 2022-03-01 | |
TRC | D679590-1mg |
Diethyl 1H-indole-2,5-dicarboxylate |
127221-02-7 | 1mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17909-250mg |
Diethyl 1H-indole-2,5-dicarboxylate |
127221-02-7 | 95% | 250mg |
¥370.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y1213276-10g |
Diethyl 1H-indole-2,5-dicarboxylate |
127221-02-7 | 95% | 10g |
$900 | 2024-07-23 | |
Chemenu | CM258881-10g |
Diethyl 1H-indole-2,5-dicarboxylate |
127221-02-7 | 95% | 10g |
$661 | 2021-08-18 | |
Chemenu | CM258881-25g |
Diethyl 1H-indole-2,5-dicarboxylate |
127221-02-7 | 95% | 25g |
$1061 | 2021-08-18 | |
Chemenu | CM258881-250mg |
Diethyl 1H-indole-2,5-dicarboxylate |
127221-02-7 | 95% | 250mg |
$57 | 2024-08-02 | |
eNovation Chemicals LLC | Y1040810-1g |
1H-Indole-2,5-dicarboxylic acid, 2,5-diethyl ester |
127221-02-7 | 95+% | 1g |
$175 | 2023-09-02 | |
Alichem | A199010173-5g |
Diethyl 1H-indole-2,5-dicarboxylate |
127221-02-7 | 95% | 5g |
683.40 USD | 2021-06-01 |
Diethyl 1H-indole-2,5-dicarboxylate 関連文献
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Diethyl 1H-indole-2,5-dicarboxylateに関する追加情報
Recent Advances in the Application of Diethyl 1H-indole-2,5-dicarboxylate (CAS: 127221-02-7) in Chemical Biology and Pharmaceutical Research
Diethyl 1H-indole-2,5-dicarboxylate (CAS: 127221-02-7) is a versatile indole derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel anticancer and anti-inflammatory agents. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting its synthetic utility, biological activities, and potential clinical implications.
One of the most notable applications of Diethyl 1H-indole-2,5-dicarboxylate is its use as a building block in the synthesis of indole-based scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the construction of indole-2-carboxamide derivatives, which exhibited potent inhibitory effects against tyrosine kinase receptors implicated in cancer progression. The study utilized a multi-step synthetic route, with Diethyl 1H-indole-2,5-dicarboxylate serving as the starting material, ultimately yielding compounds with IC50 values in the low micromolar range against several cancer cell lines.
In addition to its role in anticancer drug development, recent research has also explored the anti-inflammatory properties of derivatives synthesized from Diethyl 1H-indole-2,5-dicarboxylate. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of indole-2,5-dicarboxylic acid esters and their evaluation as COX-2 inhibitors. The lead compound from this series showed selective inhibition of COX-2 over COX-1, with a selectivity index comparable to that of celecoxib, suggesting potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects.
The compound's mechanism of action has been further elucidated through recent structural biology studies. X-ray crystallography and molecular docking analyses conducted in 2023 revealed that derivatives of Diethyl 1H-indole-2,5-dicarboxylate can effectively bind to the ATP-binding site of various kinase targets, providing a structural basis for their biological activity. These findings have important implications for structure-based drug design and the development of more potent and selective kinase inhibitors.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable methods for producing Diethyl 1H-indole-2,5-dicarboxylate and its derivatives. A 2023 study in Green Chemistry described a microwave-assisted synthesis protocol that significantly reduced reaction times and improved yields compared to traditional methods. This environmentally friendly approach aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Looking forward, the unique properties of Diethyl 1H-indole-2,5-dicarboxylate continue to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its indole core can be functionalized to create pH-sensitive prodrugs. Additionally, its fluorescence properties are being investigated for applications in bioimaging and diagnostic applications. These diverse applications underscore the compound's versatility and its growing importance in chemical biology and pharmaceutical research.
In conclusion, Diethyl 1H-indole-2,5-dicarboxylate (CAS: 127221-02-7) remains a valuable scaffold in medicinal chemistry, with recent studies expanding its applications in drug discovery and development. The compound's structural flexibility, combined with its demonstrated biological activities, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to advance, we anticipate seeing more innovative applications of this indole derivative in addressing unmet medical needs.
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